2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide
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Overview
Description
2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features an amine group, a chloro-substituted benzyl group, and a cyclopropyl group attached to an acetamide moiety, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide typically involves the following steps:
Benzylamine Synthesis: The starting material, 3-chlorobenzylamine, is synthesized through the reduction of 3-chlorobenzonitrile using hydrogen in the presence of a suitable catalyst.
Cyclopropylamine Synthesis: Cyclopropylamine is prepared by the hydrogenation of cyclopropanone.
Acetamide Formation: The final step involves the reaction of 3-chlorobenzylamine with cyclopropylamine in the presence of acetic anhydride to form the acetamide derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or benzyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and organometallic reagents are employed under various conditions.
Major Products Formed:
Oxidation Products: Amides, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted benzylamines, cyclopropylamines.
Scientific Research Applications
2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide has found applications in various scientific research areas:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. Additionally, it may interact with receptors, modulating their signaling pathways and leading to biological effects.
Comparison with Similar Compounds
2-Amino-N-(3-chloro-benzyl)-N-cyclopropyl-acetamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-Amino-N-(2-chloro-benzyl)-N-cyclopropyl-acetamide, 2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-acetamide.
Uniqueness: The presence of the chloro-substituted benzyl group at the 3-position provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-3-1-2-9(6-10)8-15(11-4-5-11)12(16)7-14/h1-3,6,11H,4-5,7-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWHERMEKLJGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)Cl)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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